N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method involves the reaction of 2-chlorobenzyl chloride with 4-(2-methylpropoxy)aniline in the presence of a base to form the intermediate product. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(2-Chlorophenyl)-4-(2-methylpropoxy)-N-(pyridin-3-yl)benzamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, methylpropoxy, and pyridinyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23ClN2O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-17(2)16-28-20-12-10-18(11-13-20)23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
BOXFFHQJTAQNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.